dichloroplatinum;2-pyridin-2-ylpyridine
Description
Dichloroplatinum;2-pyridin-2-ylpyridine, also known as (2,2'-Bipyridine)dichloroplatinum(II), is a coordination complex with the molecular formula C₁₀H₈Cl₂N₂Pt and a molecular weight of 422.17 g/mol . It features a square-planar geometry where platinum(II) is coordinated by two chloride ligands and a bidentate 2,2'-bipyridine ligand. This compound is a solid with a melting point exceeding 300°C, and it is commonly used in catalysis, materials science, and as a precursor for anticancer agents . Its hazard profile includes irritant properties (H315, H319, H335) and classification under risk code Xi (irritant) .
Properties
IUPAC Name |
dichloroplatinum;2-pyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH.Pt/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQNEQKKLNWXEM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pt]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with PubChem dichloroplatinum;2-pyridin-2-ylpyridine involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves the use of specific catalysts, solvents, and temperature conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production methods for such compounds generally involve scaling up laboratory procedures to meet commercial demands. This includes optimizing reaction conditions, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
The compound with PubChem dichloroplatinum;2-pyridin-2-ylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s efficiency and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
The compound with PubChem dichloroplatinum;2-pyridin-2-ylpyridine has diverse applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound may be involved in biochemical assays and studies related to cellular processes.
Industry: It can be used in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, such as enzyme inhibition, receptor modulation, or alteration of cellular signaling pathways. Understanding the compound’s mechanism of action is crucial for its application in drug development and therapeutic research .
Comparison with Similar Compounds
Chloro(2,2':6',2"-Terpyridine)Platinum(II) Chloride Dihydrate
- Molecular Formula : C₁₅H₁₁Cl₂N₃Pt·2H₂O (MW = 535.28 g/mol) .
- Structure : Platinum(II) is coordinated by a tridentate terpyridine ligand and two chloride ions. The additional pyridine ring in terpyridine enhances ligand field strength compared to bipyridine, leading to greater thermodynamic stability .
- Properties : The dihydrate form introduces hydrogen bonding, improving solubility in polar solvents. The terpyridine complex exhibits a higher melting point (>300°C) but shares similar irritant hazards (Xi, H315-H319-H335) .
- Applications : Used in anion-binding studies and luminescent materials due to its extended π-conjugation .
Table 1: Structural and Physical Comparison
| Property | (2,2'-Bipyridine)PtCl₂ | Terpyridine-PtCl₂·2H₂O |
|---|---|---|
| Ligand Denticity | Bidentate | Tridentate |
| Molecular Weight | 422.17 | 535.28 |
| Melting Point | >300°C | >300°C |
| Hazard Codes | Xi | Xi |
Substituted Bipyridine Platinum Complexes
Complexes such as dichloro(6,6′-dimethyl-2,2′-bipyridyl)platinum(II) (MW = 457.21 g/mol) feature methyl substituents on the bipyridine ligand .
- Structural Impact: Methyl groups at the 6,6' positions increase steric hindrance, reducing reaction rates in substitution reactions. The electron-donating effect stabilizes the platinum center, altering redox potentials .
- Synthesis : Prepared via reaction of 6,6′-dimethyl-2,2′-bipyridine with Pt(C₆H₅CN)₂Cl₂ in acetonitrile, yielding orange solids .
- Applications : Tunable electronic properties make these complexes suitable for catalytic applications and DNA interaction studies .
[2-(Aminomethyl)Pyridine]Dichloroplatinum(II) Complexes
These derivatives, such as those linked to 2-phenylindoles (e.g., RBA = 1.0–5.2% for estrogen receptors), exhibit selective bioactivity .
- Structural Modifications: The aminomethyl group and indole spacer enhance lipophilicity and receptor binding. Complexes with (CH₂)₅ or (CH₂)₆ spacers show optimal tumor inhibition (80% reduction in estrogen receptor-positive MXT tumors) .
- Comparison : Unlike the parent bipyridine complex, these modifications confer biological specificity but reduce thermal stability due to bulky ligands .
Dichloro(Di-2-Pyridylamine)Platinum(II)
- Structure : Features a chelating di-2-pyridylamine (dpa) ligand, forming a distorted square-planar geometry with Pt–N bond lengths of ~1.98–2.02 Å .
- Interactions : N–H⋯I hydrogen bonds and π-π stacking (centroid distance = 3.997 Å) stabilize the crystal lattice, contrasting with the weaker van der Waals interactions in bipyridine complexes .
- Applications: Potential in optoelectronics due to extended π-systems and hydrogen-bonded networks .
Table 2: Application Comparison
| Compound | Primary Applications |
|---|---|
| (2,2'-Bipyridine)PtCl₂ | Catalysis, precursor synthesis |
| Terpyridine-PtCl₂·2H₂O | Anion binding, luminescent materials |
| 6,6′-Dimethyl-bipyridine-PtCl₂ | DNA interaction studies |
| Indole-linked PtCl₂ complexes | Anticancer agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
